molecular formula C15H17ClN2O3 B2668874 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA CAS No. 1421449-23-1

1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA

Cat. No.: B2668874
CAS No.: 1421449-23-1
M. Wt: 308.76
InChI Key: KGNCUCKJXXBTTC-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a furan ring, and a hydroxypropyl urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzyl chloride with furan-2-carbaldehyde under basic conditions to form an intermediate. This intermediate is then reacted with hydroxypropyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

  • 1-[(4-BROMOPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA
  • 1-[(4-METHOXYPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA

Comparison: Compared to its analogs, 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA exhibits unique properties due to the presence of the chlorine atom. This halogen can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNCUCKJXXBTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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